Tonabersat
Tonabersat
Tonabersat is an anti-migraine agent. It binds to connexin43 hemichannels and inhibits ATP release in vitro during injury and reperfusion in a dose-dependent manner. This inhibition blocks trigeminal ganglion neuronal-satellite glial cell signaling and cortical spreading depression, a trigger of migraine pain. In vivo, tonabersat (10 mg/kg) increases the seizure threshold in maximal electroshock seizure threshold (MEST) mice and rats (143 and 1192%, respectively) and completely blocks neurogenic plasma extravasation, a marker of migraine pain, in a rat trigeminal nerve migraine model. Formulations containing tonabersat are in clinical trials for acute treatment of migraine.
Tonabersat, also known as SB-220453, is gap-junction modulator for the prevention of migraine. Migraine is a common, recurrent, primary headache disorder associated with significant morbidity as well as high direct and indirect costs.
Tonabersat, also known as SB-220453, is gap-junction modulator for the prevention of migraine. Migraine is a common, recurrent, primary headache disorder associated with significant morbidity as well as high direct and indirect costs.
Brand Name:
Vulcanchem
CAS No.:
175013-84-0
VCID:
VC0545579
InChI:
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1
SMILES:
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
Molecular Formula:
C20H19ClFNO4
Molecular Weight:
391.8 g/mol
Tonabersat
CAS No.: 175013-84-0
Cat. No.: VC0545579
Molecular Formula: C20H19ClFNO4
Molecular Weight: 391.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tonabersat is an anti-migraine agent. It binds to connexin43 hemichannels and inhibits ATP release in vitro during injury and reperfusion in a dose-dependent manner. This inhibition blocks trigeminal ganglion neuronal-satellite glial cell signaling and cortical spreading depression, a trigger of migraine pain. In vivo, tonabersat (10 mg/kg) increases the seizure threshold in maximal electroshock seizure threshold (MEST) mice and rats (143 and 1192%, respectively) and completely blocks neurogenic plasma extravasation, a marker of migraine pain, in a rat trigeminal nerve migraine model. Formulations containing tonabersat are in clinical trials for acute treatment of migraine. Tonabersat, also known as SB-220453, is gap-junction modulator for the prevention of migraine. Migraine is a common, recurrent, primary headache disorder associated with significant morbidity as well as high direct and indirect costs. |
|---|---|
| CAS No. | 175013-84-0 |
| Molecular Formula | C20H19ClFNO4 |
| Molecular Weight | 391.8 g/mol |
| IUPAC Name | N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide |
| Standard InChI | InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 |
| Standard InChI Key | XLIIRNOPGJTBJD-ROUUACIJSA-N |
| Isomeric SMILES | CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |
| SMILES | CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator